Fibrostatin B Exhibits 4.6-Fold Weaker Prolyl Hydroxylase Inhibition than Most Potent Class Member Fibrostatin E
In a direct head-to-head comparison using the same assay system, Fibrostatin B demonstrated an ID50 of 39 µM against chick embryo prolyl hydroxylase, which is 4.6-fold less potent than Fibrostatin E (ID50 = 10 µM) and 2.8-fold less potent than Fibrostatin F (ID50 = 14 µM), but 4.6-fold more potent than Fibrostatin D (ID50 = 180 µM) [1]. This positions Fibrostatin B as a mid-range potency compound within the fibrostatin class, offering researchers a distinct activity window for dose-response and structure-activity relationship (SAR) studies where extreme potency may not be optimal.
| Evidence Dimension | Prolyl hydroxylase inhibitory activity (ID50) |
|---|---|
| Target Compound Data | 39 µM |
| Comparator Or Baseline | Fibrostatin E: 10 µM; Fibrostatin F: 14 µM; Fibrostatin A: 23 µM; Fibrostatin C: 29 µM; Fibrostatin D: 180 µM |
| Quantified Difference | 3.9-fold less potent than Fibrostatin E; 4.6-fold more potent than Fibrostatin D |
| Conditions | Chick embryo prolyl hydroxylase enzyme assay in vitro |
Why This Matters
This defined potency rank allows researchers to select Fibrostatin B for experiments requiring moderate enzyme inhibition, avoiding the potential off-target or cytotoxicity issues associated with the most potent analogs.
- [1] Ishimaru T, Kanamaru T, Ohta K, Okazaki H. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization. J Antibiot (Tokyo). 1987;40(9):1231-1238. doi:10.7164/antibiotics.40.1231 View Source
